molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

Cat. No.: B1671424
CAS No.: 210829-30-4
M. Wt: 527.6 g/mol
InChI Key: HESSNRGIEVBPRB-QDDPNBLJSA-N
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Description

Gemcitabine elaidate is a lipid-drug conjugate of gemcitabine, designed to overcome resistance related to human equilibrative nucleoside transporter 1 (hENT1). This compound has been investigated for its potential in treating various cancers, including pancreatic cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma .

Safety and Hazards

Gemcitabine elaidate may cause skin irritation, genetic defects, and may damage fertility or the unborn child . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .

Mechanism of Action

Target of Action

Gemcitabine elaidate, also known as CP-4126 or CO-101, is a lipid-drug conjugate of gemcitabine . The primary targets of this compound are the same as those of gemcitabine, which include deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . These enzymes play crucial roles in DNA synthesis and repair, making them important targets for anticancer therapies .

Mode of Action

This compound is a prodrug that is hydrolyzed by esterases in plasma and within tumor cells to form gemcitabine . Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . On the other hand, dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of ribonucleotide reductase by dFdCDP depletes the cells’ deoxyribonucleotide (dNTP) pools, disrupting DNA synthesis . The incorporation of dFdCTP into DNA leads to DNA strand termination, which triggers apoptosis . Furthermore, this compound has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer cells .

Pharmacokinetics

This compound follows dose-dependent kinetics, with maximum plasma concentrations occurring at the end of the infusion . As a lipid-drug conjugate, this compound is designed to circumvent resistance to gemcitabine related to the human equilibrative nucleoside transporter 1 (hENT1) . This allows for improved bioavailability and stability compared to gemcitabine .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA synthesis, induction of apoptosis, and inhibition of oncogenic signaling pathways . These effects can lead to the inhibition of tumor growth and the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of enzymes such as esterases, which convert this compound into gemcitabine, can affect the drug’s action . Additionally, the presence of certain mutations, such as KRAS mutations commonly found in pancreatic cancer, can influence the drug’s efficacy . Lastly, the drug’s stability can be affected by metabolic processes in the liver and other tissues .

Biochemical Analysis

Biochemical Properties

Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Cellular Effects

This compound exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of this compound with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .

Molecular Mechanism

This compound is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Temporal Effects in Laboratory Settings

This compound has shown a significant impact on cellular processes over time . It has been observed that this compound significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .

Metabolic Pathways

This compound is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .

Transport and Distribution

This compound allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that this compound could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .

Subcellular Localization

The subcellular localization of this compound is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.

Preparation Methods

Gemcitabine elaidate is synthesized by conjugating gemcitabine with elaidic acid. . This conjugation enhances the stability and cellular uptake of gemcitabine, allowing it to bypass hENT1-related resistance.

Chemical Reactions Analysis

Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells . This hydrolysis reaction is crucial for the activation of this compound, allowing it to exert its therapeutic effects.

Properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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